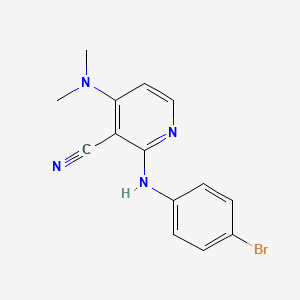

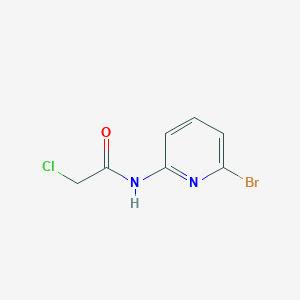

2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile (BNCTN) is an organic compound that has been used in a variety of scientific research applications. BNCTN has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for furthering scientific knowledge.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Activity

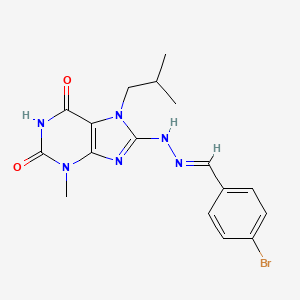

Research has shown that derivatives of 4-aryl-4-aminocyclohexanones, which share structural motifs with 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile, exhibit narcotic antagonist activity. Specifically, compounds with a dimethylamino group have been identified as potent analgesics, indicating a nonclassical structure-activity relationship within this chemical class (Lednicer, von Voigtlander, & Emmert, 1981).

Antibacterial Applications

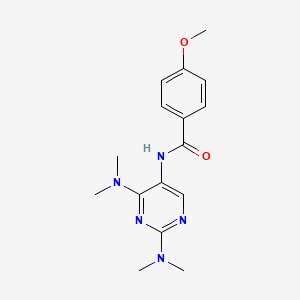

The polymerization of 2-(dimethylamino)ethyl methacrylate from cellulosic filter paper, followed by quaternization with alkyl bromides, has resulted in materials with significant antibacterial activity against Escherichia coli. This demonstrates the potential of derivatives for developing antibacterial surfaces and materials (Roy, Knapp, Guthrie, & Perrier, 2008).

Material Science Applications

Chromogenic Devices for Cyanide Detection

Compounds related to 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile have been used to create chromogenic devices for the detection of cyanide in water, showcasing their potential as optical sensors for environmental monitoring. These compounds change color in the presence of cyanide ions, allowing for the visual detection and quantification of this hazardous substance (Schramm, Menger, & Machado, 2016).

Corrosion Inhibition

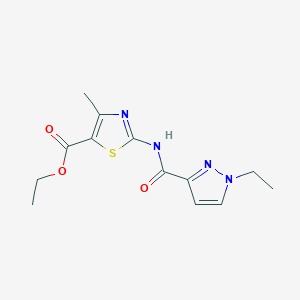

Furanylnicotinamidine derivatives, which share structural similarities with 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile, have been investigated as corrosion inhibitors in aqueous solutions. These compounds demonstrated significant inhibition efficiency against corrosion in carbon steel, highlighting their potential application in protecting industrial materials (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).

properties

IUPAC Name |

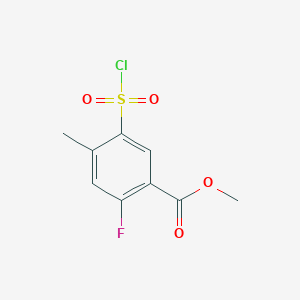

2-(4-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJLESSQZKSJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)

![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)